N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-methyl-4H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-13(8-12-4-2-3-5-14(12)20-11)15(19)18-16(9-17)6-7-21-10-16/h2-5H,6-8,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXDWJOUIFWMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C2O1)C(=O)NC3(CCSC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiolan Group: The thiolan group can be introduced via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through reactions with amines or ammonia.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the thiolan and chromene moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs due to its unique structure.
Biological Studies: Investigating its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing biochemical pathways through its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide to analogous carboxamide-containing heterocycles, focusing on synthesis, physicochemical properties, and structural motifs.
Pyrazole-Carboxamide Derivatives
Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a–3p) () share the carboxamide linkage and cyano substituents. Key comparisons include:
Key Observations :
- The presence of electron-withdrawing groups (e.g., cyano, chloro) in both compounds may enhance stability and intermolecular interactions, though the thiolane moiety in the target compound could introduce unique steric and electronic effects .
Cyanoacetamide-Based Coupling Products
Compounds like 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) () highlight the role of cyano groups in stabilizing hydrazone linkages. Comparisons include:
Key Observations :
- The high melting point (288°C) of 13a suggests strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl and hydrazone groups), which may differ in the target compound due to its thiolane and chromene systems.
- The cyano group’s IR absorption (~2214 cm⁻¹) is consistent across analogs, aiding in structural validation .
Polyimide Precursors
The target compound’s chromene core and thiolane substituents could offer novel thermal or mechanical properties if adapted for polymeric applications .
Biological Activity
N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene backbone substituted with a cyanothiolan group and a carboxamide moiety. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological effects.
Mechanisms of Biological Activity
Chromenes, including the target compound, have been implicated in several biological activities due to their ability to interact with key enzymes involved in cell growth and apoptosis. Specifically, they may inhibit:
- Topoisomerases : Enzymes that regulate DNA topology during replication and transcription.
- Caspases : Proteins that play essential roles in programmed cell death (apoptosis).
- Tubulin : A protein that forms microtubules, crucial for cell division.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.2 | Induces apoptosis via caspase activation |
| Similar Chromene Derivative | T47D | 2.0 | Inhibits tubulin polymerization |
| Similar Chromene Derivative | PC-3 | 1.5 | Topoisomerase inhibition |
Antifungal Activity
In addition to anticancer properties, chromenes have demonstrated antifungal activity. The compound has been evaluated against several Candida species, showing promising results comparable to standard antifungal agents.
Table 2: Antifungal Activity Against Candida Species
| Compound | Candida Species | MIC (µg/mL) | Comparison to Fluconazole |
|---|---|---|---|
| This compound | Candida albicans | 8 | Less than Fluconazole (16 µg/mL) |
| Similar Chromene Derivative | Candida tropicalis | 6 | Comparable to Fluconazole (6 µg/mL) |
Case Studies
Several studies have investigated the biological activities of chromene derivatives:
- Study on Apoptosis Induction : A study demonstrated that a related chromene compound induced apoptosis in Jurkat cells through caspase activation, leading to nuclear fragmentation and cell cycle arrest at the G2/M phase .
- Inhibition of Tumor Growth : Another study reported that chromenes inhibited tumor growth by disrupting microtubule dynamics and inducing cell cycle arrest in breast cancer models .
Q & A
Q. What synthetic methodologies are commonly employed for N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, chromene-carboxamide derivatives often require Lewis acid catalysts (e.g., BF₃·Et₂O) to facilitate cyclization, while cyanothiolan substituents may be introduced via nucleophilic substitution or coupling reactions . Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical to avoid side reactions and improve purity. Post-synthesis purification via column chromatography or recrystallization is standard .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity and substituent placement .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
Q. What structural features of this compound correlate with its biological activity?
The chromene-4-one core provides a planar aromatic system for π-π interactions with biological targets, while the 3-carboxamide group enhances solubility and hydrogen-bonding potential. The 3-cyanothiolan moiety introduces steric and electronic effects that may modulate binding specificity, as seen in analogs with chlorine/fluorine substituents . Computational studies suggest the cyanothiolan group’s electron-withdrawing nature enhances electrophilic reactivity, which could influence enzyme inhibition .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets?
Computational tools like AutoDock Vina or Schrödinger Suite can model binding affinities to enzymes/receptors (e.g., kinases or cyclooxygenases). For example:
- Docking studies of chromene-carboxamide analogs reveal preferential binding to hydrophobic pockets via van der Waals interactions .
- Molecular dynamics (MD) simulations (e.g., using GROMACS) assess stability of ligand-target complexes over time, identifying key residues (e.g., catalytic serine in proteases) for mutagenesis validation .
- Pharmacophore modeling highlights essential moieties (e.g., the chromene carbonyl) for activity .
Q. What experimental strategies resolve contradictions in reported biological activity data for chromene-carboxamide derivatives?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized bioassays : Replicate studies using consistent cell lines (e.g., HepG2 for anticancer activity) and controls .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing cyanothiolan with furan or chlorophenyl groups) to isolate critical substituents .
- Dose-response profiling : Quantify IC₅₀ values across multiple concentrations to differentiate true activity from assay noise .
Q. How does the compound’s stereochemistry and three-dimensional conformation influence its pharmacological profile?
- Chiral centers : The cyanothiolan group’s stereochemistry (if present) may affect target selectivity. Enantiomeric resolution via chiral HPLC or asymmetric synthesis is required for activity comparison .
- Conformational analysis : NMR NOESY or X-ray data can identify bioactive conformers. For example, a folded conformation in solution may mask reactive sites, reducing in vitro activity .
Methodological Challenges and Solutions
Q. What purification challenges arise during synthesis, and how are they addressed?
- Challenge : Polar byproducts (e.g., unreacted amines) co-elute with the product during chromatography.
- Solution : Use gradient elution (e.g., hexane → ethyl acetate) or ion-exchange resins to improve separation .
- Challenge : Low crystallinity due to flexible substituents.
- Solution : Introduce hydrogen-bonding groups (e.g., hydroxyl) or employ co-crystallization agents .
Q. How are in vitro and in vivo discrepancies in efficacy addressed during preclinical development?
- Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes to identify labile groups (e.g., ester linkages) .
- Bioavailability optimization : Modify logP via substituent engineering (e.g., adding methyl groups) to enhance membrane permeability .
- Toxicity screening : Compare analogs in zebrafish or rodent models to balance potency and safety .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
